molecular formula C15H14BrN3O4S2 B2610369 3-bromo-4-methoxy-N-((4-sulfamoylphenyl)carbamothioyl)benzamide CAS No. 497081-39-7

3-bromo-4-methoxy-N-((4-sulfamoylphenyl)carbamothioyl)benzamide

Cat. No.: B2610369
CAS No.: 497081-39-7
M. Wt: 444.32
InChI Key: DGPDTUIRCDQDRW-UHFFFAOYSA-N
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Description

3-bromo-4-methoxy-N-((4-sulfamoylphenyl)carbamothioyl)benzamide is a complex organic compound with a molecular formula of C14H13BrN2O4S This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfamoylphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-((4-sulfamoylphenyl)carbamothioyl)benzamide typically involves multiple steps. One common method starts with the bromination of 4-methoxybenzoic acid to obtain 3-bromo-4-methoxybenzoic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is reacted with 4-sulfamoylaniline to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-N-((4-sulfamoylphenyl)carbamothioyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-bromo-4-methoxy-N-((4-sulfamoylphenyl)carbamothioyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-((4-sulfamoylphenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in diseases such as cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-methoxy-N-((4-sulfamoylphenyl)carbamothioyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfamoylphenyl and carbamothioyl groups makes it particularly effective in enzyme inhibition and potential therapeutic applications .

Properties

IUPAC Name

3-bromo-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O4S2/c1-23-13-7-2-9(8-12(13)16)14(20)19-15(24)18-10-3-5-11(6-4-10)25(17,21)22/h2-8H,1H3,(H2,17,21,22)(H2,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPDTUIRCDQDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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